Lack of Published Comparative Biological Activity Data for N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
A comprehensive search of primary peer-reviewed literature and patent databases did not yield any quantitative biological activity data (e.g., IC50, Ki, EC50) for N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide against any defined molecular target. In contrast, closely related pyrimidine-4-carboxamides have been systematically profiled for NAPE-PLD inhibition, where even subtle modifications (e.g., methylation of the amide nitrogen or alteration of the N-aryl substituent) resulted in potency shifts from pIC50 7.14 to complete inactivity [1]. This evidence gap prevents any direct head-to-head comparison with analogs such as N-(4-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide or N-(cyclohexyl)-5,6-dimethylpyrimidine-4-carboxamide.
| Evidence Dimension | NAPE-PLD inhibitory potency (pIC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Representative active pyrimidine-4-carboxamide (LEI-401): pIC50 = 7.14 ± 0.04 (IC50 = 72 nM); inactive analogs: pIC50 < 4.3 [1] |
| Quantified Difference | Not calculable; target compound uncharacterized |
| Conditions | Biochemical NAPE-PLD activity assay using HEK293T membrane lysates overexpressing human NAPE-PLD and PED6 fluorescence-quenched substrate [1] |
Why This Matters
Procurement without target engagement data introduces unacceptable risk of selecting an inactive or poorly characterized compound, particularly when structurally validated active analogs exist.
- [1] Mock, E. D., Kotsogianni, I., Driever, W. P. F., Fonseca, C. S., Vooijs, J. M., den Dulk, H., van Boeckel, C. A. A., & van der Stelt, M. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15864–15882. View Source
